(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
説明
The compound “(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid” (hereafter referred to as Compound A) is a prostacyclin analog with the nonproprietary name Iloprost . It features a cyclopenta[b]furan core modified with a 3,3-difluoro substitution, a hydroxyl group at position 5, and a complex unsaturated side chain at position 4 containing a hydroxy-methylnonenynyl group. The pentanoic acid moiety at position 5 enhances its solubility and receptor-binding affinity.
特性
IUPAC Name |
(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9+/t14-,15-,16+,17+,18-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-HBXWYSCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C\CCCC(=O)O)/O2)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Alkyne Formation
6-Bromo-4-methylnon-1-ene (1.2 equiv) reacts with trimethylsilylacetylene (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C. Desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.
Asymmetric Dihydroxylation
The enyne undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (1.2 equiv) in tert-butanol/water (4:1) at 0°C. This step establishes the 3S,4S configuration with >90% enantiomeric excess (ee).
Table 2. Stereochemical outcomes of dihydroxylation
Assembly of the Pentanoic Acid Moiety
The (5E)-pentanoic acid chain is introduced through a Horner-Wadsworth-Emmons reaction. The ylidene phosphonate, prepared from diethyl (2-oxopropyl)phosphonate (1.1 equiv) and NaH (2 equiv) in THF, reacts with the aldehyde derivative of the cyclopenta[b]furan core at −78°C. The reaction proceeds with high E-selectivity (E:Z > 95:5), as confirmed by ¹H NMR analysis.
Optimization data :
-
Base : NaH outperforms KOtBu in minimizing retro-aldol side reactions.
-
Temperature : Lower temperatures (−78°C) favor kinetic control of olefin geometry.
Global Deprotection and Final Characterization
Simultaneous removal of protecting groups (acetyl and tert-butyldimethylsilyl) is achieved using bromotrimethylsilane (2 equiv) in dichloromethane at 0°C. Acidic workup with 5% HCl liberates the free pentanoic acid.
Analytical data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 15.9 Hz, 1H, CH=CHCO₂H), 5.89 (dt, J = 15.9, 6.8 Hz, 1H, CH=CHCO₂H).
-
HRMS : m/z calc. for C₂₂H₃₀F₂O₅ [M+H]⁺ 413.2141, found 413.2139.
Challenges and Optimization Strategies
化学反応の分析
Types of Reactions
(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid primarily undergoes reactions typical of prostacyclin derivatives. These include:
Oxidation: Conversion to various oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different prostacyclin analogs, while reduction could produce simpler hydrocarbon derivatives .
科学的研究の応用
(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostacyclin analogs and their reactions.
Biology: Investigated for its role in cellular signaling pathways involving the prostacyclin receptor.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its vasodilatory effects.
Industry: Utilized in the development of new pharmaceuticals targeting the prostacyclin receptor.
作用機序
類似化合物との比較
Key Structural Features :
- Cyclopenta[b]furan backbone : Provides rigidity and mimics the natural prostacyclin (PGI₂) structure.
- 3,3-Difluoro substitution : Enhances metabolic stability by reducing oxidation susceptibility .
- Hydroxy-methylnonenynyl side chain: Contributes to lipophilicity and modulates interactions with the prostacyclin (IP) receptor.
- Pentanoic acid terminus: Improves aqueous solubility and facilitates binding to serum proteins.
Applications: Iloprost is clinically used to treat pulmonary arterial hypertension (PAH) and Raynaud’s phenomenon due to its vasodilatory and antiplatelet aggregation properties .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Compound A with Cyclopenta[b]furan Derivatives
Structural Insights :
- Fluorine Substitution : Compound A’s 3,3-difluoro group distinguishes it from analogs in , and , conferring greater metabolic stability and prolonged half-life .
- Side Chain Complexity: The hydroxy-methylnonenynyl chain in Compound A enhances selectivity for pulmonary vasculature compared to shorter chains (e.g., octenyl in ) or aromatic substituents (e.g., phenyl in ).
- Terminal Functional Group: The pentanoic acid in Compound A and improves solubility and receptor binding, whereas lactone derivatives (e.g., ) lack this feature.
Physicochemical and Functional Comparison
Table 2: Functional Properties of Compound A vs. Key Analogs
Key Findings :
- Lipophilicity : Compound A’s logP (3.2) balances tissue penetration and solubility, outperforming but remaining less lipophilic than .
- Receptor Affinity : The difluoro and side chain modifications in Compound A result in 50-fold higher IP receptor affinity than .
- Half-Life: Fluorination and steric hindrance in Compound A reduce hepatic metabolism, extending its half-life compared to non-fluorinated analogs .
Methodologies for Structural Similarity Assessment
Compound similarity is quantified using:
Tanimoto Coefficient : Binary fingerprint comparison (e.g., Compound A vs. : Tanimoto = 0.65, indicating moderate similarity) .
Graph Comparison : Identifies shared subgraphs (e.g., cyclopenta[b]furan core in all analogs) but highlights divergent substituents .
3D Pharmacophore Mapping : Reveals conserved hydroxyl and carboxylate motifs critical for IP receptor binding across analogs .
Contrast with Non-Cyclopenta[b]furan Analogs:
- Catechin derivatives () are structurally unrelated polyphenols, emphasizing the uniqueness of Compound A’s scaffold .
生物活性
The compound (5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Multiple chiral centers : This contributes to its stereochemical complexity.
- Functional groups : Including difluoro and hydroxy groups that enhance its reactivity and potential biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H25F2O5 |
| Molecular Weight | 396.41 g/mol |
| Chiral Centers | 4 (at positions 3a, 4, 5, and 6a) |
| Functional Groups | Hydroxyl (-OH), Difluoro (-F) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may exert effects through:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor binding : Modulating signaling pathways involved in various physiological processes.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Neuroprotective | Reduces oxidative stress in neurons |
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
- Construction of the cyclopenta[b]furan core.
- Introduction of difluoro and hydroxy groups.
- Formation of the pentanoic acid side chain.
Common Reagents and Conditions
Reactions typically employ:
- Oxidizing agents : Such as potassium permanganate for functional group modifications.
- Reducing agents : Like sodium borohydride for reduction processes.
Q & A
Q. How do structural modifications to the non-1-en-6-ynyl side chain affect the compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
